

## Characterization Data for 2-ai

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## Compound of Interest

Compound Name: 2-Isopropyl-1-methoxy-4-nitrobenzene

Cat. No.: B157884

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 2-amino-1-methoxy-4-isopropylbenzene and a structurally related compound to provide a framework for comparison and to highlight the expected spectral features of the target compound.

## I. Overview of Compounds

Target Compound: 2-amino-1-methoxy-4-isopropylbenzene

- IUPAC Name: 4-isopropyl-2-methoxyaniline
- CAS Number: 1202161-10-1
- Molecular Formula: C<sub>10</sub>H<sub>15</sub>NO
- Molecular Weight: 165.24 g/mol
- Structure:

COc1cc(C(C)C)ccc1N

Alternative Compound: 4-isopropylaniline

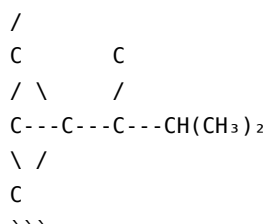
- IUPAC Name: 4-propan-2-ylaniline[1]

- CAS Number: 99-88-7[1]

- Molecular Formula: C<sub>9</sub>H<sub>13</sub>N[1]

- Molecular Weight: 135.21 g/mol [1]

- Structure:



## II. Comparative Characterization Data

The following table summarizes the available and predicted characterization data for both compounds. The data

Property	2-amino-1-methoxy-4-isopropyl
Molecular Formula	C <sub>10</sub> H <sub>15</sub> NO
Molecular Weight	165.24 g/mol
Appearance	-
Boiling Point	-
Density	-
Refractive Index	-
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Predicted: Aromatic protons (i
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	Predicted: Aromatic carbons,
IR (cm <sup>-1</sup> )	Predicted: N-H stretch (~3400
Mass Spectrum (m/z)	Predicted Molecular Ion: 165

### III. Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

#### Nuclear Magnetic Resonance (NMR) Spectroscopy

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Objective: To determine the carbon-hydrogen framework of the molecule.

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Instrumentation: A 400 MHz or higher field NMR spectrometer.

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Sample Preparation:

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Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR.

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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

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Transfer the solution to a clean, dry 5 mm NMR tube.

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#### $^1\text{H}$ NMR Acquisition:

- Acquire the spectrum at room temperature.
- Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Reference the spectrum to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).

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#### $^{13}\text{C}$ NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A longer acquisition time and a higher number of scans will be necessary compared to  $^1\text{H}$  NMR.
- Reference the spectrum to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Liquid Sample):
  - Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition:
  - Record the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
  - Acquire a background spectrum of the clean salt plates before running the sample.
  - The instrument software will automatically subtract the background from the sample spectrum.

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for volatile compounds.
- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol.
- Data Acquisition (Electron Ionization - EI):
  - Inject the sample into the GC, which separates the components before they enter the mass spectrometer.
  - The molecules are ionized by a high-energy electron beam (typically 70 eV).

- The resulting charged fragments are separated by their mass-to-charge ratio ( $m/z$ ) and detected.

## IV. Visualizations

### Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel organic compound.



NMR Spectroscopy

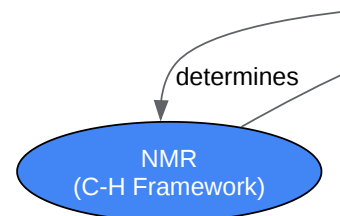
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Figure 1. General Workflow for Chemical Characterization.

## Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structure elucidation.





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## References

- 1. 4-Isopropylaniline | C<sub>9</sub>H<sub>13</sub>N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
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